Aranorosin

Beschreibung

Significance of Natural Products in Contemporary Drug Discovery Research

Natural products have historically played a pivotal role in the discovery and development of new drugs, serving as crucial sources for novel chemical entities and lead compounds wikipedia.orgnih.gov. Their significance in contemporary drug discovery stems from their remarkable structural and chemical diversity, often featuring intricate carbon skeletons and unique scaffolds that are largely absent in synthetic chemical collections wikipedia.orgguidetomalariapharmacology.org. This inherent complexity and diversity contribute to their success, with estimations indicating that approximately 40% of all medicines currently available are either natural products or their semi-synthetic derivatives wikipedia.org.

The value of natural products in addressing human diseases can be assessed through several key criteria: their ability to introduce new chemical entities with wide structural diversity, their application as templates for semi-synthetic and total synthetic modifications, the broad spectrum of diseases they treat or prevent, and their frequent use in therapeutic contexts wikipedia.org. Historically, natural products have been the foundation for many early medicines, including well-known examples like aspirin, digitoxin, morphine, and quinine (B1679958) wikipedia.org. Despite the emergence of other drug discovery methodologies, natural products continue to contribute a substantial share of new clinical candidates and approved drugs, particularly in therapeutic areas such as antimicrobials, anticancer agents, antihypertensives, and anti-inflammatory drugs wikipedia.orgguidetomalariapharmacology.org. Their unique structural features, which have co-evolved with biological systems, enable them to interact with complex biological targets, providing a distinct advantage in the search for novel therapeutic agents guidetomalariapharmacology.orgwikipedia.org.

Overview of Aranorosin's Multifaceted Biological Activity Profile in Academic Contexts

This compound is a compelling fungal metabolite that has garnered academic interest due to its diverse biological activity profile, encompassing antibiotic, antibacterial, anticancer, and antifungal properties. Research findings highlight its potential across various therapeutic avenues.

Antimicrobial Activity: this compound exhibits broad-spectrum antimicrobial effects. It has demonstrated activity against several microorganisms, including B. subtilis, A. niger, and C. albicans, at a concentration of 1 mg/ml. A particularly significant finding in the context of antibiotic resistance is this compound's ability to circumvent arbekacin (B1665167) (ABK)-resistance in Methicillin-resistant Staphylococcus aureus (MRSA). This effect is achieved by inhibiting the bifunctional enzyme AAC(6')/APH(2''), which is responsible for mediating resistance to aminoglycoside antibiotics like arbekacin.

Anticancer Activity: Beyond its antimicrobial properties, this compound has shown promising anticancer activity. It has been observed to reduce the viability of apoptosis-resistant HeLa/Bcl-2 cells. Mechanistically, this compound functions by inhibiting the anti-apoptotic functions regulated by Bcl-2, an intracellular membrane protein that typically prevents cells from undergoing programmed cell death. Studies have shown that this compound can induce apoptosis in cell lines overexpressing Bcl-2, especially when combined with an anti-Fas antibody. This inhibition leads to a Fas-triggered mitochondrial transmembrane potential loss, the activation of caspase-9, and subsequent morphological changes characteristic of apoptosis. Furthermore, this compound demonstrated an EC50 value of 1.6 μM against aggressive human triple-negative breast cancer cells (231MFP cell line). The structural insights gained from this compound have also led to the synthesis of more potent derivatives, such as K050, which could serve as potential therapeutic agents against Bcl-2-overexpressing human malignancies.

Table 1: Summary of this compound's Biological Activities

| Activity Type | Specific Targets/Effects | Relevant Organisms/Cell Lines |

| Antibacterial | Circumvents arbekacin-resistance by inhibiting AAC(6')/APH(2'') | Methicillin-resistant Staphylococcus aureus (MRSA) |

| Antifungal | Inhibitory activity | A. niger, C. albicans |

| Antimicrobial | Inhibitory activity | B. subtilis |

| Anticancer | Reduces viability, inhibits anti-apoptotic functions regulated by Bcl-2, induces apoptosis, activates caspase-9 | HeLa/Bcl-2 cells, Bcl-2-overexpressing cell lines, human triple-negative breast cancer cells (231MFP) |

Historical Perspective on this compound's Isolation and Early Characterization

This compound is a natural product derived from fungal sources. Its isolation was first reported in 1988 from the fermentation broth, culture filtrate, and mycelium of a novel fungal isolate identified as Pseudoarachniotus roseus Kuehn. Initially characterized as a new antifungal antibiotic, early studies quickly revealed its broader spectrum of activity, including antibiotic and antineoplastic (anticancer) properties.

The chemical structure of this compound, with the molecular formula C23H33NO6, was elucidated through a combination of spectroscopic and chemical analyses. A notable feature of its structure is the presence of a novel 1-oxaspiro guidetomalariapharmacology.orgdecane ring system. Further detailed structural studies, including Nuclear Overhauser Effect (NOE) measurements, were crucial in unequivocally assigning the relative configuration at its various stereochemical centers. The challenging and unique architecture of this compound, coupled with its observed biological activities, stimulated significant synthetic interest in the academic community. The total synthesis of this compound has since been achieved, which not only confirmed its complex structure but also definitively established its absolute stereochemistry. Alternative total synthesis routes have also been reported, further validating its structural deductions.

Table 2: Chemical and Origin Details of this compound

| Property | Detail |

| Molecular Formula | C23H33NO6 |

| Molecular Weight | 419.520 g/mol |

| Origin | Fungal metabolite, isolated from Pseudoarachniotus roseus Kuehn |

| CAS Number | 117184-53-9 |

| Key Structural Feature | Novel 1-oxaspiro guidetomalariapharmacology.orgdecane ring system |

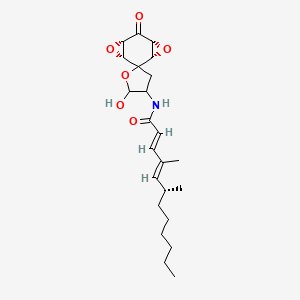

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2E,4E,6R)-N-[(1S,3R,5S,7R)-2'-hydroxy-6-oxospiro[4,8-dioxatricyclo[5.1.0.03,5]octane-2,5'-oxolane]-3'-yl]-4,6-dimethyldodeca-2,4-dienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33NO6/c1-4-5-6-7-8-13(2)11-14(3)9-10-16(25)24-15-12-23(30-22(15)27)20-18(28-20)17(26)19-21(23)29-19/h9-11,13,15,18-22,27H,4-8,12H2,1-3H3,(H,24,25)/b10-9+,14-11+/t13-,15?,18-,19+,20-,21+,22?,23?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHTWWPWUODMKEO-PHJKOLFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)C=C(C)C=CC(=O)NC1CC2(C3C(O3)C(=O)C4C2O4)OC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@@H](C)/C=C(\C)/C=C/C(=O)NC1CC2([C@@H]3[C@@H](O3)C(=O)[C@@H]4[C@H]2O4)OC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117184-53-9 | |

| Record name | Aranorosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117184539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Isolation and Microbial Origins of Aranorosin

Fungal Strain Identification and Characterization

The discovery and subsequent study of Aranorosin are intrinsically linked to specific fungal strains that naturally produce this compound. Detailed microbiological identification and characterization have been pivotal in tracing the origins of this compound.

Isolation from Pseudoarachniotus roseus Strains

This compound was first identified as a novel antibiotic isolated from the fermentation broth of a new fungal isolate recognized as Pseudoarachniotus roseus. nih.gov This fungus is the primary and most well-documented source of this compound. The compound can be extracted from both the culture filtrate and the mycelium of the P. roseus strain, indicating that it is both secreted into the growth medium and retained within the fungal cells. nih.gov

Isolation from Gymnascella aurantiaca and Gymnascella sp. Strains

In addition to Pseudoarachniotus roseus, this compound has also been isolated from fungi belonging to the genus Gymnascella. Notably, it has been identified in a terrestrial variant of Gymnascella dankaliensis. The production of this compound by different fungal genera highlights its distribution within the fungal kingdom and suggests a potential for shared biosynthetic pathways among these organisms.

Fermentation and Extraction Methodologies for this compound Production in Research Settings

The production of this compound for research purposes relies on controlled fermentation of the source fungus, followed by systematic extraction and purification procedures. These methods are designed to maximize the yield and purity of the compound.

The fermentation process for Pseudoarachniotus roseus to produce this compound typically involves cultivating the fungus in a nutrient-rich liquid medium. While specific media compositions can vary between research laboratories, they generally include a carbon source, a nitrogen source, and essential mineral salts to support fungal growth and secondary metabolite production. The fermentation is carried out under controlled conditions of temperature, pH, and aeration to ensure optimal yield of this compound.

Following fermentation, the first step in isolating this compound is the separation of the fungal mycelium from the culture broth, usually achieved through filtration or centrifugation. The extraction process then proceeds to isolate the compound from both the liquid broth and the solid mycelial cake.

Organic solvents are employed to extract this compound from the fermentation products. The choice of solvent is critical and is based on the solubility characteristics of this compound. The crude extract, containing a mixture of compounds, is then subjected to a series of purification steps. Chromatographic techniques are central to the purification of this compound. Methods such as column chromatography, including preparative high-performance liquid chromatography (HPLC), are utilized to separate this compound from other metabolites. scirp.orgresearchgate.netnih.gov The selection of the stationary phase (e.g., silica (B1680970) gel, C18) and the mobile phase (a specific solvent or a gradient of solvents) is optimized to achieve high purity of the final product. nih.govresearchgate.net

Below is a representative table outlining the general steps and components involved in the laboratory-scale production and isolation of this compound.

| Parameter | Description |

| Producing Organism | Pseudoarachniotus roseus |

| Fermentation Type | Submerged liquid fermentation |

| Carbon Source | e.g., Glucose, Sucrose |

| Nitrogen Source | e.g., Peptone, Yeast Extract |

| Mineral Salts | e.g., Phosphates, Sulfates |

| Initial Separation | Filtration or Centrifugation of culture |

| Extraction Solvents | e.g., Ethyl acetate, Methanol (B129727), Chloroform |

| Purification Technique | Column Chromatography, HPLC |

It is important to note that the specific parameters for fermentation and the details of the extraction and purification process are often optimized in individual research settings to maximize the yield and purity of this compound for further scientific investigation.

Elucidation of Aranorosin S Biosynthesis

Proposed Biosynthetic Pathways for Aranorosin

This compound exhibits clear structural similarities to the architecturally complex gymnastatin and dankastatin alkaloids, suggesting a close biosynthetic relationship. researchgate.netnih.govresearchgate.netescholarship.org These related compounds, known for their halogenated nature and cytotoxic properties, are also produced by Gymnascella sp. fungi. rsc.orgnih.govresearchgate.net

Role of Tyrosine-Derived Intermediates in this compound Biosynthesis

The biosynthesis of this compound and its structurally related alkaloids, such as the gymnastatins and dankastatins, is understood to involve tyrosine-derived intermediates. rsc.orgnih.govresearchgate.netresearchgate.net For instance, gymnastatin N, a proposed precursor to other gymnastatins, is thought to originate from the enzymatic merger of tyrosine and a 14-carbon polyketide fragment. nih.govresearchgate.net While direct enzymatic pathways for this compound's production are not fully elucidated, retrosynthetic analyses for its synthesis have considered tyrosine as a likely biogenetic starting point. psu.edu However, biomimetic synthetic approaches starting from tyrosine have faced challenges in achieving the stereoselective generation of the required all cis-oxygenation pattern within this compound's core. psu.edu

This compound as a Biosynthetic Precursor to Related Alkaloids (e.g., Chlorinated Gymnastatins and Dankastatins)

A significant biosynthetic hypothesis positions this compound as a precursor to the chlorinated gymnastatin and dankastatin alkaloids. nih.govresearchgate.netescholarship.orgresearchgate.net Despite this compound being a non-halogenated compound, chemical investigations have demonstrated its potential to be converted into chlorinated derivatives under mild conditions. rsc.orgresearchgate.netnih.govresearchgate.net Specifically, commercially available this compound has been shown to react with simple chloride salts, such as lithium chloride (LiCl), at room temperature in tetrahydrofuran (B95107) (THF) to yield various chlorinated products, including gymnastatin G and 1-epi-gymnastatin G. researchgate.net This finding suggests that nature might employ nucleophilic, chloride-mediated chemistry in the construction of this alkaloid family, rather than relying solely on electrophilic chloronium-induced reactions. researchgate.net This alternative pathway could also circumvent certain stereochemical problems associated with other proposed abiotic cascade approaches. nih.gov

Enzymatic Mechanisms and Transformations Implicated in this compound Production

While the precise enzymatic machinery directly responsible for the de novo production of this compound remains largely uncharacterized in detailed chemical insight, the broader biosynthetic logic guiding the synthesis of related tyrosine-derived alkaloids from Gymnascella sp. implies significant enzymatic involvement. nih.govresearchgate.netresearchgate.net For example, the formation of gymnastatin N, a related precursor, is proposed to be catalyzed by an acyltransferase, which facilitates the condensation of D-tyrosine with a polyketide fragment. researchgate.net The complexity of this compound's structure, with its multiple chiral centers and intricate ring system, strongly suggests a series of enzyme-catalyzed transformations are at play in its natural biosynthesis. However, specific enzymes directly catalyzing the epoxidation and cyclization steps unique to this compound's bis-epoxyketone core have not been detailed in the available literature.

Chemical Investigations and Abiotic Reaction Conditions Relevant to this compound Biosynthetic Hypotheses

Extensive chemical investigations have been conducted to understand the potential biosynthetic relationships between this compound and the gymnastatin/dankastatin families. These studies have explored how subtle changes in abiotic reaction conditions can influence the formation of different skeletal types, such as oxo-decalin or bicyclo[3.1.1]nonane motifs, from common intermediates. nih.gov

A key finding supporting this compound's role as a precursor is its experimental conversion to chlorinated alkaloids. When this compound was reacted with lithium chloride (LiCl) under mild abiotic conditions (room temperature in THF), it yielded various chlorinated products, including gymnastatin G and its C1-epimer (1-epi-gymnastatin G), in a combined yield of 23%. researchgate.net This chemical transformation provides a compelling abiotic model for how the non-halogenated this compound could be converted into the chlorinated members of this alkaloid family in nature. rsc.orgnih.govresearchgate.net

Furthermore, challenges encountered during the total synthesis of gymnastatin G and dankastatin A led researchers to consider this compound as an alternative biosynthetic origin for these chlorinated tyrosine-derived alkaloids. researchgate.net Synthetic efforts towards this compound itself have explored routes involving hypervalent iodine-mediated oxidative hydroxylation of a tyrosinal (B10759590) derivative and stereocontrolled cis-bisepoxidation as key steps, providing insights into the chemical feasibility of forming its unique tetracyclic nucleus. psu.edu An organometallic approach also successfully yielded the core this compound nucleus, further contributing to the understanding of its structural assembly. psu.edu

Synthetic Approaches to Aranorosin and Its Analogues

Total Synthesis Strategies for Aranorosin

Total synthesis efforts for this compound have focused on establishing its absolute stereochemistry and developing concise, efficient routes to both the natural product and its novel analogues. Key contributions from groups such as McKillop and Wipf have significantly advanced the understanding and execution of its synthesis. psu.eduresearchgate.netrsc.orgescholarship.orgk-state.edu These strategies often involve convergent approaches, assembling complex fragments to construct the challenging tetracyclic core. k-state.eduresearchgate.netacs.org

Stereocontrolled Synthesis Methodologies

Stereocontrol is paramount in this compound synthesis due to its multiple chiral centers. Methodologies employed ensure the precise formation of the desired stereoisomers, which is critical for biological activity. Two pivotal stereocontrolled techniques frequently utilized in this compound synthesis include hypervalent iodine-mediated oxidative hydroxylation and stereocontrolled cis-bisepoxidation. psu.eduresearchgate.netresearchgate.netrsc.orgrsc.org Other general stereocontrolled approaches, such as the homologation of boronic esters with lithiated epoxides, have also been explored in the context of complex polyol synthesis, demonstrating high diastereoselectivity and retention of enantiopurity, principles that are broadly applicable to complex natural product synthesis. organic-chemistry.orgbris.ac.uk

Key Steps in the Construction of the this compound Tetracyclic Nucleus

The construction of the this compound tetracyclic nucleus, a 1-oxaspiro rsc.orguni.ludecane ring system featuring two epoxide rings, represents the most challenging aspect of its total synthesis. researchgate.netresearchgate.net Several innovative chemical transformations have been developed and applied to achieve this.

Hypervalent iodine reagents, particularly those based on iodine(III) like [bis(acetoxy)iodo]benzene (PIDA), have been instrumental in the oxidative hydroxylation of tyrosinal (B10759590) derivatives, serving as a key step in the synthesis of this compound. psu.eduresearchgate.netresearchgate.netrsc.orgrsc.orgresearchgate.net This method facilitates the formation of quinone monoacetals, which are crucial intermediates in the construction of the this compound core. For instance, the oxidative addition of methanol (B129727) in the presence of PIDA to p-methoxy phenol (B47542) can provide the desired quinone monoketal in quantitative yield. pitt.edu This approach leverages the ability of hypervalent iodine reagents to mediate the oxidation of phenols, leading to various products depending on reaction conditions. researchgate.netresearchgate.net

The formation of the two cis-oriented epoxide rings is a defining feature of the this compound structure and requires highly stereoselective techniques. psu.eduresearchgate.netresearchgate.netrsc.orgrsc.org One successful approach involves the use of alkaline hydrogen peroxide for the cis-bisepoxidation of 4-quinols. psu.edu This methodology was applied to prepare this compound analogues, confirming that the desired cis-bisepoxidation could be achieved in a stereoselective manner, even on lactols or compounds bearing a free hydroxyl substituent. psu.edu For example, the epoxidation of dienone 12 (a key intermediate) using conditions developed in model studies yielded exclusively the cis-bisepoxide 13, with its structure confirmed by high-field NMR spectroscopy. psu.edupitt.edu Another approach utilized m-CPBA for bis-epoxidation, yielding a diepoxy alcohol. researchgate.net

| Compound Name | Reaction Step | Reagent/Conditions | Yield (%) | Reference |

| Dienone 12 to cis-Bisepoxide 13 | Epoxidation | Alkaline Hydrogen Peroxide | 72 (from 2.30) | psu.edupitt.edu |

Organometallic chemistry has provided alternative pathways for constructing the this compound core. psu.eduresearchgate.netresearchgate.netrsc.orgrsc.orgrsc.org An organometallic route has been described that successfully yields desamidothis compound, an analogue lacking the amide functionality. psu.eduresearchgate.netresearchgate.netresearchgate.netrsc.orgrsc.org This approach often involves the addition of nucleophilic organometallic reagents, such as Grignard reagents, to suitable ketone or dienone intermediates. For instance, the Grignard reagent derived from 3-bromopropanal (B3055480) ethylene (B1197577) acetal (B89532) underwent efficient addition to an intermediate ketone (compound 8), leading to an adduct (compound 11). psu.edu This strategy, while not always progressing to the full natural product, has been crucial in establishing guidelines and successfully synthesizing key tetracyclic this compound nucleus structures. psu.eduresearchgate.net

While classical ozonolysis can lead to unstable intermediates, improved synthesis pathways have explored the utility of stable ozonide intermediates. domainex.co.ukunl.edumsu.edunih.gov In the context of this compound, an "unusually stable ozonide intermediate" was observed during the synthesis of a bisepoxy ketone model system. pitt.edu This intermediate was formed via ozonolysis in dichloromethane (B109758) at -78 °C, followed by stirring with an excess of dimethyl sulfide (B99878) (DMS) for several days to ensure its decomposition, ultimately yielding the desired model system. pitt.edu The concept of stable ozonides, particularly secondary ozonides (SOZ), which are formed by the recombination of carbonyl compounds and carbonyl oxides, has been explored, and their structures have been analyzed using X-ray crystallography. msu.edunih.gov This highlights the potential for controlled cleavage of such intermediates in synthetic routes.

Mechanistic Investigations of Aranorosin S Biological Actions

Molecular Mechanisms of Antimicrobial Activity

Aranorosin exhibits significant antimicrobial activity, primarily through its ability to counteract bacterial resistance mechanisms, particularly those involving aminoglycoside-modifying enzymes (AMEs).

Inhibition of Aminoglycoside-Modifying Enzymes (AMEs)

Aminoglycoside antibiotics are crucial in treating various bacterial infections; however, their efficacy is frequently compromised by bacterial resistance, largely mediated by AMEs. These enzymes chemically modify aminoglycosides, rendering them inactive mdpi.com. This compound acts as an inhibitor of these critical resistance enzymes.

A key mechanism of aminoglycoside resistance in Gram-positive pathogens, notably methicillin-resistant Staphylococcus aureus (MRSA), involves the bifunctional enzyme AAC(6′)-Ie/APH(2′′)-Ia rakliga.hupitt.edugoogle.com. This enzyme possesses both acetyltransferase (AAC) and phosphotransferase (APH) activities, enabling it to inactivate aminoglycosides through acetylation and phosphorylation, respectively rakliga.hugoogle.comcaymanchem.com. This compound has been identified as a natural product that specifically inhibits this bifunctional enzyme, thereby circumventing aminoglycoside antibiotic resistance mdpi.comrakliga.hupitt.edugoogle.comcaymanchem.comcore.ac.ukscbt.comresearchgate.netuky.educhem960.com. Its inhibitory action prevents the enzymatic modification of aminoglycosides, allowing these antibiotics to retain their bactericidal activity against resistant strains mdpi.comrakliga.hupitt.edugoogle.comcaymanchem.comcore.ac.ukscbt.comresearchgate.netuky.educhem960.com.

Synergistic Effects with Conventional Antibiotics (e.g., Arbekacin) in Overcoming Resistance

This compound demonstrates significant synergistic effects when co-administered with conventional antibiotics, particularly arbekacin (B1665167) (ARB). Arbekacin is an aminoglycoside antibiotic frequently employed in the treatment of MRSA infections rakliga.hucaymanchem.com. However, the emergence of arbekacin-resistant strains, primarily due to inactivation by AMEs like AAC(6′)-Ie/APH(2′′)-Ia, poses a clinical challenge rakliga.hucaymanchem.com. Research has shown that this compound inhibits the growth of MRSA strains specifically when combined with arbekacin, indicating a potent synergistic relationship caymanchem.comscbt.comchem960.com. This synergy is attributed to this compound's ability to inhibit the AME responsible for arbekacin inactivation, thereby restoring or potentiating the activity of arbekacin against otherwise resistant bacteria caymanchem.comscbt.comchem960.com.

Table 1: Synergistic Activity of this compound with Arbekacin

| Compound Combination | Bacterial Strain | Observed Effect | Mechanism | Key References |

| This compound + Arbekacin | MRSA | Inhibition of growth | This compound inhibits AAC(6′)-Ie/APH(2′′)-Ia, circumventing arbekacin resistance | caymanchem.comscbt.comchem960.com |

Evaluation of this compound as an Antibacterial Sensitizer

This compound functions as an "antibacterial sensitizer" or "antibiotic adjuvant" scbt.com. Antibacterial sensitizers are compounds that, often possessing minimal or no direct antibacterial activity on their own, enhance the effectiveness of existing antibiotics or restore their activity against drug-resistant bacterial strains mdpi.comscbt.com. This compound achieves this by directly targeting and inhibiting the bacterial resistance mechanism mediated by the AAC(6′)-Ie/APH(2′′)-Ia enzyme scbt.com. This action renders resistant bacteria more susceptible to conventional aminoglycoside antibiotics, thereby prolonging the clinical utility of these drugs and offering a strategy to combat multidrug-resistant pathogens scbt.com.

Molecular Mechanisms of Antineoplastic Activity

Beyond its antimicrobial properties, this compound also exhibits antineoplastic (anti-cancer) activity core.ac.ukresearchgate.net. Its molecular mechanism in this context primarily involves the modulation of apoptosis, a programmed cell death pathway crucial for controlling cell proliferation and eliminating abnormal cells. This compound has been shown to inhibit the anti-apoptotic functions regulated by the Bcl-2 protein core.ac.ukresearchgate.net. Bcl-2 is an intracellular membrane protein that plays a critical role in preventing apoptosis in response to various cell-death signals, primarily by negatively regulating mitochondrial outer membrane permeabilization.

A more potent derivative, K050, synthesized based on the structure of this compound, further elucidated this mechanism. K050 also inhibits the anti-apoptotic function of Bcl-2, leading to a Fas-triggered mitochondrial transmembrane potential loss and the subsequent activation of caspase-9, ultimately inducing apoptosis in Bcl-2-overexpressing human malignancies. This suggests that this compound's antineoplastic effect is linked to its ability to overcome the pro-survival mechanisms mediated by Bcl-2, thereby promoting cell death in cancer cells. Furthermore, this compound and its derivative, this compound-2-methylether, have demonstrated potent cytotoxic activity against the mouse lymphoma cell line L5178Y, with reported IC50 values of 0.58 μM and 0.44 μM, respectively.

Table 2: Antineoplastic Activity of this compound and Derivatives

| Compound | Cell Line | IC50 (µM) | Primary Mechanism | Key References |

| This compound | L5178Y (mouse lymphoma) | 0.58 | Inhibition of anti-apoptotic functions regulated by Bcl-2 | |

| This compound-2-methylether | L5178Y (mouse lymphoma) | 0.44 | Inhibition of anti-apoptotic functions regulated by Bcl-2 | |

| K050 (this compound derivative) | Bcl-2-overexpressing human malignancies | Not specified, but potent inhibition observed | Inhibition of anti-apoptotic functions regulated by Bcl-2, leading to mitochondrial transmembrane potential loss and caspase-9 activation |

Preclinical Efficacy Studies and Therapeutic Research Potential

Antibacterial Efficacy in Preclinical Models

Aranorosin has demonstrated notable activity in preclinical models, particularly concerning its ability to address antibiotic resistance.

Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) Strains

This compound has been shown to inhibit the growth of Methicillin-Resistant Staphylococcus aureus (MRSA) strains when used in conjunction with arbekacin (B1665167) nih.govbidd.group. This effect is attributed to this compound's capacity to circumvent arbekacin resistance. The primary mechanism involves the inhibition of a bifunctional aminoglycoside-modifying enzyme, specifically AAC(6′)/APH(2″) nih.govbioregistry.io. This enzyme is known to inactivate aminoglycoside antibiotics, including arbekacin, by catalyzing both their phosphorylation and acetylation bioregistry.io. By inhibiting this enzyme, this compound helps to maintain the effectiveness of aminoglycoside antibiotics against resistant bacterial strains bioregistry.io.

In Vitro Assessments of Bactericidal and Bacteriostatic Properties

Beyond its role in combating MRSA resistance, this compound exhibits broader antimicrobial activity in vitro. It has been reported to possess antimicrobial properties against various microorganisms, including Bacillus subtilis, Aspergillus niger, and Candida albicans, demonstrating activity at a concentration of 1 mg/ml nih.gov. While its general antimicrobial activity is established, specific detailed assessments of its bactericidal versus bacteriostatic properties, particularly against MRSA, including minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for this compound alone, were not explicitly detailed in the provided preclinical data.

Evaluation in In Vivo Infection Models (e.g., Silkworm Infection Model)

The silkworm (Bombyx mori) infection model is a recognized and valuable in vivo preclinical model for evaluating the therapeutic effectiveness of antibacterial agents, including those that circumvent antibiotic resistance, due to its conserved immune response and comparable pharmacokinetics to mammalian models. While this compound's mechanism of circumventing aminoglycoside resistance has been identified, specific studies detailing the direct evaluation of this compound's efficacy in an in vivo silkworm infection model were not explicitly found in the available preclinical research. However, the relevance of such models for compounds like this compound, which target resistance mechanisms, is well-established in the field of antibacterial drug discovery.

Anticancer Efficacy in Preclinical Models

This compound has also demonstrated promising cytotoxic activities in certain cancer cell lines, indicating its potential in anticancer therapeutic research.

Cytotoxic Activity in Human Triple Negative Breast Cancer Cell Lines

Specific detailed data regarding this compound's direct cytotoxic activity in human triple-negative breast cancer (TNBC) cell lines were not explicitly provided in the available preclinical research. While some studies mention the growth inhibitory activity of multiple natural products from Gymnascella sp. fungi (the same genus from which this compound is isolated) against human triple-negative breast cancer cells, direct and specific data for this compound itself in this context were not found.

Cytotoxic Activity in Lymphoma Cell Lines (e.g., L5178Y Cells)

This compound has shown potent cytotoxic activity against lymphoma cell lines, specifically L5178Y cells. Research indicates that this compound exhibits an inhibitory concentration 50% (IC50) of 0.58 µM against L5178Y cells. Other related compounds, such as this compound-2-methylether and Gymnastatin A, also demonstrated potent cytotoxic effects against L5178Y cells with IC50 values of 0.44 µM and 0.64 µM, respectively. These findings suggest this compound's potential as an anticancer agent, particularly against certain lymphoma types.

Table 1: Cytotoxic Activity of this compound and Related Compounds against L5178Y Cells

| Compound | Cell Line | IC50 (µM) |

| This compound | L5178Y | 0.58 |

| This compound-2-methylether | L5178Y | 0.44 |

| Gymnastatin A | L5178Y | 0.64 |

Research into Bcl-2 Overexpressing Human Malignancies

This compound has been identified as a microbial metabolite that inhibits the anti-apoptotic function of Bcl-2, an intracellular membrane protein crucial for preventing cells from undergoing apoptosis in response to various cell-death signals. Bcl-2 negatively regulates mitochondrial outer membrane permeabilization, a key event in the release of apoptogenic factors and subsequent caspase activation.

Building upon the structure of this compound, a more potent derivative, designated K050, was synthesized. Preclinical studies demonstrated that K050 could induce apoptosis in cell lines overexpressing Bcl-2 when treated with an anti-Fas antibody at sub-micromolar concentrations. This inhibition of Bcl-2's anti-apoptotic functions by K050 led to a Fas-triggered loss of mitochondrial transmembrane potential, activation of caspase-9, and observable morphological changes characteristic of apoptosis. These findings suggest that this compound, and its derivative K050, hold promise as therapeutic agents against human malignancies characterized by Bcl-2 overexpression.

Furthermore, this compound has been shown to reduce viability in apoptosis-resistant HeLa/Bcl-2 cells. nih.gov In studies evaluating cytotoxic activity against mouse lymphoma cell line L5178Y, this compound and its derivative, this compound-2-methylether, exhibited potent activity.

Table 1: Cytotoxic Activity of this compound and Derivatives Against L5178Y Mouse Lymphoma Cells

| Compound | IC50 (µM) |

| This compound | 0.58 |

| This compound-2-methylether | 0.44 |

| Gymnastatin A | 0.64 |

| Gymnastatin B | 5.8 |

Antifungal Efficacy in Preclinical Models

Beyond its anti-cancer potential, this compound has also demonstrated antimicrobial activity. In in vitro studies, this compound exhibited antimicrobial effects against several microorganisms, including the yeast Candida albicans. nih.gov

Table 2: Antimicrobial Activity of this compound (In Vitro)

| Microorganism | Concentration for Activity nih.gov |

| Candida albicans | 1 mg/ml |

| Bacillus subtilis | 1 mg/ml |

| Aspergillus niger | 1 mg/ml |

This in vitro activity highlights this compound's potential as an antifungal agent, warranting further investigation into its mechanisms and efficacy in more complex preclinical models.

Structure Activity Relationship Sar Studies of Aranorosin and Its Derivatives

Correlating Structural Modifications with Antimicrobial Activity

Aranorosin exhibits a notable spectrum of antifungal activity. rsc.org Research into the SAR of this compound and its derivatives has sought to identify the key structural motifs responsible for this activity and to explore how modifications to the this compound scaffold impact its efficacy against various fungal pathogens.

A key study in this area involved the synthesis of several this compound analogues and the evaluation of their antifungal properties. The primary focus of these modifications was on the C-2 side chain and the C-10 hydroxyl group. The findings from these studies have provided valuable insights into the structural requirements for potent antifungal action.

Key observations from these SAR studies include:

The Integrity of the Spiroketal System: The 1-oxaspiro nih.govresearchgate.netdecane ring system is considered essential for the antifungal activity of this compound. nih.gov Alterations to this core structure generally lead to a significant loss of potency.

The Role of the C-2 Side Chain: The nature of the substituent at the C-2 position plays a critical role in determining the potency and spectrum of antifungal activity. Modifications to this side chain have been a primary focus of synthetic efforts to enhance efficacy.

Importance of the C-10 Hydroxyl Group: The hydroxyl group at the C-10 position is also believed to be important for activity. Esterification or etherification of this group can modulate the compound's properties and its interaction with biological targets.

While detailed quantitative data from extensive SAR studies on a wide range of this compound derivatives are limited in publicly available literature, the existing research underscores the importance of the core spiroketal structure and the specific functionalities at the C-2 and C-10 positions for maintaining and enhancing antifungal activity.

Table 1: Antimicrobial Activity of this compound and its Derivatives

A representative data table would be inserted here if specific MIC values for a range of analogues were available in the cited literature. The current search did not yield a specific, publicly accessible data table from the primary SAR study on antifungal activity.

| Compound/Derivative | Modification | Target Organism | MIC (µg/mL) |

| This compound | - | Candida albicans | Data not available |

| Derivative A | Modification details | Candida albicans | Data not available |

| Derivative B | Modification details | Aspergillus niger | Data not available |

Correlating Structural Modifications with Antineoplastic Activity

In addition to its antimicrobial properties, this compound has been identified as an inhibitor of the anti-apoptotic protein Bcl-2. nih.gov This discovery has opened avenues for its development as a potential anticancer agent, as overexpression of Bcl-2 is a hallmark of many cancers and contributes to therapeutic resistance.

The antineoplastic activity of this compound is intrinsically linked to its ability to disrupt the function of Bcl-2, thereby promoting apoptosis in cancer cells. SAR studies in this context have focused on enhancing this Bcl-2 inhibitory activity. The primary structural modifications have been aimed at improving the binding affinity of the this compound scaffold to the BH3 binding groove of Bcl-2.

Key findings in the SAR of this compound's antineoplastic activity include:

Enhancement of Bcl-2 Inhibition: Structural modifications of the this compound molecule have been shown to significantly enhance its ability to inhibit the anti-apoptotic function of Bcl-2.

Induction of Apoptosis: More potent derivatives have been demonstrated to induce apoptosis in cancer cell lines that overexpress Bcl-2, highlighting the therapeutic potential of this class of compounds.

The correlation between structural changes and antineoplastic efficacy is exemplified by the development of the derivative K050, which demonstrates significantly improved activity compared to the parent compound, this compound. nih.gov

Table 2: Antineoplastic Activity of this compound and its Derivatives

| Compound/Derivative | Modification | Cell Line | IC50 (µM) | Target |

| This compound | - | Bcl-2 overexpressing cells | Less potent | Bcl-2 |

| K050 | Synthetic derivative | Bcl-2 overexpressing cells | More potent (sub-micromolar) | Bcl-2 |

Note: Specific IC50 values for this compound were not provided in the compared study, which focused on the enhanced potency of K050.

Rational Design and Synthesis of Enhanced Potency Analogues (e.g., K050)

The understanding gained from SAR studies has enabled the rational design and synthesis of this compound analogues with enhanced biological activity. A prime example of this is the development of K050, a novel and more potent derivative of this compound. nih.gov

Based on the structure of this compound, K050 was synthesized with the aim of improving its inhibitory effect on the anti-apoptotic functions of Bcl-2. nih.gov The successful synthesis of K050 and its subsequent biological evaluation confirmed that it is indeed a more potent inhibitor than the natural product.

The enhanced potency of K050 is demonstrated by its ability to induce apoptosis in Bcl-2-overexpressing cell lines at sub-micromolar concentrations when used in combination with an anti-Fas antibody. nih.gov Mechanistically, K050 was shown to inhibit the anti-apoptotic functions regulated by Bcl-2, leading to a loss of mitochondrial transmembrane potential, the activation of caspase-9, and subsequent morphological changes characteristic of apoptosis. nih.gov

The development of K050 serves as a proof-of-concept for the successful application of rational design principles to the this compound scaffold. By leveraging knowledge of the structure-activity relationships, it is possible to create novel derivatives with significantly improved therapeutic potential against cancers characterized by the overexpression of Bcl-2. nih.gov

Information regarding the specific synthesis and biological activity of an analogue named "this compound-2-methylether" is not available in the reviewed scientific literature.

Challenges and Future Directions in Aranorosin Research

Addressing Efficacy and Selectivity Limitations in In Vivo Research Models

For aranorosin, which has shown efficacy, for example, as an inhibitor of the bifunctional AAC(6')-Ie/APH(2'')-Ia enzyme and in combination with arbekacin (B1665167) against methicillin-resistant Staphylococcus aureus (MRSA) strains, addressing efficacy and selectivity in more complex in vivo models remains a key challenge. nih.gov Establishing a clear selectivity window requires comprehensive dose-response studies, as single-concentration experiments are often insufficient to definitively characterize compound selectivity. nih.gov Future research must focus on designing and executing robust in vivo studies that not only confirm efficacy but also rigorously assess selectivity against a broad range of biological targets to minimize off-target effects. This involves careful selection of appropriate animal models and the development of sensitive assays to monitor both desired and undesired biological interactions within a living system.

Overcoming Degradation Pathways and Enhancing Bioavailability in Research Contexts

Natural products frequently encounter issues related to poor bioavailability and metabolic instability, which can significantly limit their therapeutic potential in research settings. This compound, as an epoxyketone-containing natural product, may be susceptible to various degradation pathways, including thiol capture, which has been investigated for similar compounds. pitt.edu

To enhance the research applicability of this compound, strategies to overcome degradation and improve bioavailability are critical. This includes:

Chemical Modification: Rational design of this compound analogs with improved metabolic stability and pharmacokinetic properties, while retaining or enhancing biological activity.

Formulation Strategies: Exploring different formulation approaches to protect this compound from degradation and improve its absorption and distribution in research models. This could involve investigating various excipients, delivery systems, or prodrug strategies.

Understanding Metabolic Pathways: Detailed studies to elucidate the specific degradation pathways and metabolic enzymes involved in this compound's breakdown in relevant biological systems. For instance, ultra-low oral bioavailability in some natural products has been linked to poor gastrointestinal permeability and extensive pre-absorption degradation and biotransformation, potentially influenced by intestinal microbiota. nih.gov Understanding these mechanisms for this compound would inform strategies for its stabilization and enhanced systemic exposure.

Strategies for Identifying and Validating Novel Molecular Targets

The identification and validation of molecular targets are foundational steps in drug discovery, enabling the rational design of more precise and effective therapeutics. openaccessjournals.comresearchgate.net While this compound has been identified as an inhibitor of the AAC(6')-Ie/APH(2'')-Ia enzyme nih.gov, expanding its research potential necessitates the discovery and validation of novel molecular targets beyond this known interaction.

Future strategies for target identification and validation in this compound research could include:

Phenotypic Screening Followed by Target Deconvolution: Conducting broad phenotypic screens to identify new biological activities of this compound, followed by advanced techniques such as CRISPR-based screening and proteomics to precisely identify the direct molecular targets responsible for these effects. researchgate.netnuvisan.com

Affinity-Based Approaches: Utilizing chemical proteomics and affinity purification techniques to isolate and identify proteins that directly bind to this compound or its derivatives. researchgate.net

Computational Approaches: Employing virtual screening and target fishing methods to predict potential molecular targets based on this compound's chemical structure and its interactions with known protein binding sites. scielo.org.mx

Functional Genomics: Using genetic perturbation tools (e.g., CRISPR knock-out/knock-in, RNAi) in cell models to identify genes or pathways whose modulation mimics or enhances this compound's effects, thereby pointing to novel targets. nuvisan.com

Expanding the Scope of Biological Activity Evaluation through High-Throughput Screening

High-throughput screening (HTS) is an indispensable tool for rapidly assessing the biological activity of large compound libraries, accelerating the identification of potential "hits" and "leads" in drug discovery. researchgate.netevotec.combmglabtech.com For this compound, expanding the scope of its biological activity evaluation through HTS can reveal new therapeutic applications and provide a deeper understanding of its polypharmacological potential.

Future directions involve:

Diverse Assay Panels: Screening this compound against a wider array of biological targets and cellular pathways using miniaturized and automated HTS assays. This includes cell-based assays that can identify molecules with various biological activities. mdpi.com

Quantitative HTS (qHTS): Moving beyond single-concentration primary screens to quantitative HTS, which allows for testing compounds at multiple concentrations to determine more precise potency values (e.g., IC50/EC50) and generate rich datasets for structure-activity relationship (SAR) studies. researchgate.netevotec.com

High-Content Screening (HCS): Employing HCS, a more advanced form of cell-based screening, to gather multiparametric data on cellular responses to this compound, providing insights into its mechanism of action and potential off-target effects.

Integration with AI/ML: Leveraging the vast datasets generated by HTS campaigns to build artificial intelligence (AI) and machine learning (ML) models that can predict new activities or optimize this compound's properties. evotec.com

Potential for Combination Therapeutic Strategies in Preclinical Research Settings

Combination therapeutic strategies, which involve co-administering multiple agents, are a well-established approach to enhance efficacy, overcome drug resistance, and reduce toxicity in preclinical research. nih.govresearchgate.netnih.govresearchgate.net this compound has already demonstrated success in this area, notably its ability to stop the growth of MRSA strains when combined with the aminoglycoside arbekacin. nih.gov

Future preclinical research on this compound should actively explore and validate additional combination strategies:

Synergistic Combinations: Identifying other compounds that exhibit synergistic effects with this compound, particularly against resistant pathogens or in complex disease models. This could involve screening this compound in combination with existing antibiotics, antifungals, or other therapeutic agents.

Resistance Reversal: Further investigating this compound's potential to inhibit resistance mechanisms, thereby restoring the efficacy of conventional drugs that have become ineffective due to resistance. This is a critical approach to combat the rising threat of multidrug-resistant organisms. researchgate.netnih.govresearchgate.net

Mechanism-Based Combinations: Designing combinations based on a deep understanding of this compound's mechanism of action and the mechanisms of resistance or disease progression, aiming to target multiple pathways simultaneously.

Advanced Methodologies in Natural Product-Based Drug Discovery for this compound

The field of natural product drug discovery is continuously evolving with the integration of advanced methodologies that accelerate the identification, characterization, and optimization of bioactive compounds. scielo.org.mxrsc.orgmdpi.com Applying these methodologies to this compound research will be crucial for its continued development.

Key advanced methodologies include:

Omics Technologies (Genomics, Metabolomics, Proteomics): Utilizing these high-quality, massive datasets from natural extracts to understand the biosynthetic pathways of this compound, identify novel analogs, and elucidate its effects on cellular systems at a molecular level. rsc.orgmdpi.com

Chemoinformatics and Computational Chemistry: Employing computational approaches for analyzing the chemical diversity and structural complexity of natural products, virtual screening of databases for bioactive compounds, and target fishing to uncover potential molecular targets. scielo.org.mxmdpi.com This can guide the chemical synthesis of this compound analogues with improved activity. scielo.org.mx

Advanced Analytical Techniques: Leveraging high-resolution methods like UHPLC-TOF-MS and microflow NMR for rapid profiling of extracts, dereplication (early identification of known compounds), and structure elucidation of this compound and its potential derivatives, even at microgram levels. mdpi.comnih.gov

Bioactivity-Guided Fractionation with High-Resolution Profiling: Integrating advanced analytical methods with bioassay development to efficiently localize biological activity within complex mixtures and facilitate the identification of active compounds. nih.gov

Structure-Based Drug Design: Utilizing structural information of this compound and its targets to rationally design and synthesize new derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

By systematically addressing these challenges and embracing advanced methodologies, this compound research can be propelled forward, unlocking its full potential as a valuable chemical compound for diverse scientific and potentially therapeutic applications.

Q & A

Q. What is the molecular mechanism of Aranorosin in overcoming aminoglycoside resistance?

this compound inhibits aminoglycoside-modifying enzymes, specifically targeting acetyltransferase (6'-Ie) and phosphotransferase (2"-Ia), which are critical in conferring resistance to antibiotics like arbekacin. Methodologically, researchers can validate this mechanism using enzyme inhibition assays, such as measuring residual enzyme activity via spectrophotometry after incubating this compound with purified enzymes and substrate analogs .

Q. How should researchers design in vitro experiments to assess this compound's efficacy against resistant bacterial strains?

- Step 1 : Select bacterial strains with confirmed aminoglycoside resistance (e.g., Staphylococcus aureus with 6'-Ie/2"-Ia expression).

- Step 2 : Perform minimum inhibitory concentration (MIC) assays using this compound alone and in combination with aminoglycosides.

- Step 3 : Include controls (e.g., untreated cultures, aminoglycoside-only treatments) to isolate this compound’s synergistic effects. Ensure reproducibility by detailing bacterial culture conditions, antibiotic concentrations, and assay protocols per journal standards (e.g., Pharmaceutical Research guidelines) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific toxicity data for this compound is limited, general precautions for enzyme inhibitors apply:

- Use personal protective equipment (PPE: gloves, lab coats, eye protection).

- Conduct cytotoxicity assays (e.g., MTT tests on mammalian cell lines) to evaluate off-target effects.

- Store this compound in a locked, temperature-controlled environment to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictory data in studies evaluating this compound’s enzyme inhibition kinetics?

- Approach 1 : Replicate experiments under standardized conditions (pH, temperature, substrate concentration) to rule out methodological variability.

- Approach 2 : Use principal contradiction analysis to identify if discrepancies arise from bacterial strain heterogeneity (e.g., differential enzyme expression) or experimental design flaws .

- Example : If one study reports IC₅₀ = 10 µM for 6'-Ie inhibition while another finds IC₅₀ = 25 µM, re-evaluate enzyme purity and assay calibration protocols.

Q. What statistical methods are appropriate for comparing this compound’s efficacy across diverse bacterial strains?

- ANOVA Testing : Apply one-way ANOVA to compare MIC values across strains, ensuring assumptions (normality, homogeneity of variance) are met.

- Post-hoc Analysis : Use Tukey’s HSD test to identify significant differences between strain groups.

- Reporting : Follow Pharmaceutical Research guidelines to report exact p-values and avoid unsupported claims of "significance" .

Q. How can researchers optimize in vivo studies to evaluate this compound’s pharmacokinetic-pharmacodynamic (PK/PD) profile?

- Step 1 : Use murine infection models (e.g., thigh infection) with strains expressing 6'-Ie/2"-Ia.

- Step 2 : Measure plasma concentrations of this compound via LC-MS/MS to calculate AUC/MIC ratios.

- Step 3 : Corrogate PK/PD data with bacterial load reductions in target tissues.

Methodological Guidelines

- Research Question Formulation : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design questions. Example: “Does this compound restore aminoglycoside efficacy in biofilm-associated infections?” .

- Data Presentation : Structure tables with self-explanatory titles, footnotes, and consistent units (e.g., µM for concentrations). Avoid merging cells to ensure compatibility with publishing software .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.